molecular formula C7H14O B1582827 1-Hepten-4-OL CAS No. 3521-91-3

1-Hepten-4-OL

Cat. No.: B1582827
CAS No.: 3521-91-3
M. Wt: 114.19 g/mol
InChI Key: AQTUHJABKZECGA-UHFFFAOYSA-N
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Description

1-Hepten-4-OL is an organic compound with the molecular formula C7H14O. It is a member of the alcohol family, characterized by the presence of a hydroxyl group (-OH) attached to a heptene chain.

Scientific Research Applications

1-Hepten-4-OL has a wide range of applications in scientific research:

Safety and Hazards

1-Hepten-4-ol is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicant (single exposure) with the target organ being the respiratory system . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, and ensuring adequate ventilation .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Hepten-4-OL can be synthesized through several methods. One common method involves the reaction of allyltriphenyltin with phenyllithium in diethyl ether, followed by the addition of 4-methyl-2-pentanone. The reaction mixture is then refluxed, cooled, and hydrolyzed to obtain this compound .

Industrial Production Methods: Industrial production of this compound typically involves the use of advanced organic synthesis techniques. These methods ensure high purity and yield, making the compound suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions: 1-Hepten-4-OL undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-Hepten-4-OL involves its interaction with various molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds and interact with enzymes and other proteins. These interactions can lead to changes in the activity of these proteins, influencing various biological processes .

Comparison with Similar Compounds

1-Hepten-4-OL can be compared with other similar compounds such as:

    1-Hexen-3-OL: Similar structure but with a shorter carbon chain.

    1-Octen-3-OL: Similar structure but with a longer carbon chain.

    2-Hepten-1-OL: Similar structure but with the double bond in a different position.

Uniqueness: this compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with biological molecules in distinct ways .

Properties

IUPAC Name

hept-1-en-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O/c1-3-5-7(8)6-4-2/h3,7-8H,1,4-6H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQTUHJABKZECGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00871030
Record name 1-Hepten-4-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3521-91-3
Record name 1-Hepten-4-ol
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Record name 1-Hepten-4-ol
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Record name 1-HEPTEN-4-OL
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Record name 1-Hepten-4-ol
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Record name 1-Hepten-4-ol
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Record name Hept-1-en-4-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary use of 1-Hepten-4-ol in scientific research?

A: this compound serves primarily as a synthetic building block in organic chemistry. It's utilized as a starting material for synthesizing more complex molecules due to its reactive double bond and alcohol functional group. For instance, it's been used in the synthesis of 4-Acetoxy-2-Propyltetrahydrothiophene [, ] and as a key intermediate in the synthesis of a model compound mimicking the spiroketal portion of Avermectin Bia, a potent antiparasitic agent [].

Q2: Can you describe a specific reaction involving this compound and its mechanism?

A: One interesting reaction involves the transformation of this compound into 4-Acetoxy-2-propyltetrahydrothiophene [, ]. This three-step process starts with the epoxidation of the double bond in this compound. The resulting epoxide then undergoes ring-opening by thioacetate, followed by an intramolecular transesterification. This unexpected transesterification replaces the expected thioacetate group with an acetoxy group, yielding the final 4-Acetoxy-2-propyltetrahydrothiophene product.

Q3: How is this compound typically synthesized?

A: One common synthesis route for this compound involves a Grignard reaction [, ]. Reacting n-butanal with allylmagnesium chloride results in the formation of this compound. This method highlights the versatility of Grignard reactions in constructing complex alcohols from simpler starting materials.

Q4: Are there any other interesting applications of this compound or its derivatives mentioned in the provided research?

A: Research indicates that the pyrolysis of Dendrocalamus barbatus, a type of bamboo, yields this compound as one of its byproducts []. This finding suggests potential applications of this compound derived from natural sources, particularly in developing bio-based materials or exploring its potential biological activities.

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